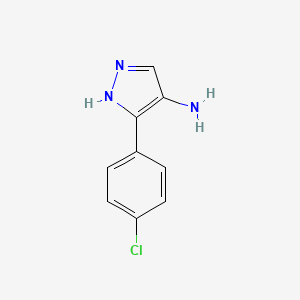

3-(4-chlorophenyl)-1H-pyrazol-4-amine

Description

Significance of the Pyrazole (B372694) Scaffold in Medicinal Chemistry and Beyond

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a multitude of biologically active compounds. neuroquantology.commdpi.com Its structural versatility and ability to participate in various chemical interactions have made it a "privileged scaffold" in drug discovery. mdpi.com The pyrazole ring's capacity to act as both a hydrogen bond donor and acceptor allows for effective binding to a wide range of biological targets, including enzymes and receptors. dundee.ac.uk This has led to the development of numerous FDA-approved drugs containing a pyrazole core, which are used to treat a wide array of conditions. neuroquantology.com

The applications of pyrazole derivatives are extensive, demonstrating activities such as anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. mdpi.comnih.gov For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, while others like rimonabant (B1662492) have been explored for anti-obesity treatments. neuroquantology.com The adaptability of the pyrazole structure allows for the synthesis of a vast library of compounds with diverse pharmacological profiles. nih.gov Beyond medicine, pyrazoles are also utilized in agrochemicals and as dyes. neuroquantology.com

Overview of 3-(4-chlorophenyl)-1H-pyrazol-4-amine within Pyrazole Derivatives Research

This specific substitution pattern makes this compound a valuable intermediate in the synthesis of more complex molecules. Researchers have utilized this and structurally similar aminopyrazoles as building blocks for creating a variety of heterocyclic systems with potential therapeutic applications. For example, derivatives of 3-(4-chlorophenyl)pyrazole have been synthesized and evaluated for their antifungal and antitubercular activities. rsc.org The amino group at the 4-position offers a reactive site for further functionalization, allowing for the construction of diverse chemical libraries. researchgate.net Studies on related N-(4-chlorophenyl) substituted pyrazoles have shown potential in areas such as oncology, with derivatives exhibiting inhibitory activity against certain kinases. dundee.ac.uknih.gov

While extensive research has been conducted on the broader class of pyrazoles, the specific investigation into this compound continues to be an active area of exploration, with its full potential yet to be completely unlocked.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSLUVMNIIJPQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919482 | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91857-91-9 | |

| Record name | Pyrazole, 4-amino-5-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Chlorophenyl 1h Pyrazol 4 Amine and Its Analogs

Established Synthetic Routes for the Pyrazole (B372694) Ring Formation

The formation of the pyrazole core is a well-established area of heterocyclic chemistry, with several reliable methods available. These can be broadly categorized into cyclocondensation reactions and more contemporary multicomponent strategies.

Cyclocondensation reactions represent the most traditional and widely employed method for pyrazole synthesis. mdpi.commdpi.com These reactions involve the condensation of a binucleophilic hydrazine-based component with a 1,3-dielectrophilic species to form the five-membered ring.

The quintessential example is the Knorr pyrazole synthesis , which utilizes the reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov The regioselectivity of this reaction can sometimes be a challenge, especially when using substituted hydrazines and unsymmetrical dicarbonyls, potentially leading to a mixture of isomeric products. mdpi.com

To achieve the specific substitution pattern of 3-(4-chlorophenyl)-1H-pyrazol-4-amine, precursors such as derivatives of 3-(4-chlorophenyl)-3-oxopropanenitrile are employed. mdpi.com The reaction of such β-ketonitriles with hydrazine is a cornerstone for producing 3-substituted-5-aminopyrazoles. chim.itarkat-usa.org

Other important precursors for pyrazole synthesis include:

α,β-Unsaturated Ketones and Aldehydes : These compounds react with hydrazines, typically via a Michael addition followed by cyclization and subsequent oxidation, to yield the aromatic pyrazole ring. mdpi.commdpi.com

Acetylenic Ketones : The reaction of acetylenic ketones with hydrazines is a long-established method, though it can also result in mixtures of regioisomers. mdpi.commdpi.com

The choice of precursor is dictated by the desired substitution pattern on the final pyrazole ring.

| Precursor Type | Reactant | General Product | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Hydrazine | Substituted Pyrazole | mdpi.combeilstein-journals.orgnih.gov |

| β-Ketonitrile | Hydrazine | 3(5)-Aminopyrazole | chim.itarkat-usa.org |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then oxidized to Pyrazole) | mdpi.commdpi.com |

| Acetylenic Ketone | Hydrazine | Regioisomeric Pyrazoles | mdpi.commdpi.com |

Multicomponent reactions (MCRs) offer a more efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. beilstein-journals.orgmdpi.com These strategies are highly valued for their operational simplicity and ability to rapidly generate molecular diversity. nih.govrsc.org

For pyrazole synthesis, MCRs often involve the in situ generation of one of the key intermediates, such as the 1,3-dicarbonyl compound, which then immediately reacts with a hydrazine in the same pot. beilstein-journals.orgnih.gov For instance, a three-component reaction can be devised using an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org More complex structures, such as pyrano[2,3-c]pyrazoles, can be assembled through four- or even five-component reactions involving reactants like an aldehyde, malononitrile, a pyrazolone (B3327878), and hydrazine hydrate. mdpi.comrsc.orgnih.gov

A significant advantage of MCRs is the ability to circumvent the often-problematic synthesis of substituted hydrazines. In some methods, arylhydrazines are generated in situ from more stable and readily available precursors like arylboronic acids, which are coupled with a protected diimide before subsequent cyclization. beilstein-journals.orgnih.gov

Functionalization Strategies for the this compound Scaffold

Achieving the precise structure of this compound requires specific methods for introducing the aryl and amino groups at the correct positions of the pyrazole ring, followed by potential derivatization of the amine.

The 4-chlorophenyl group can be incorporated either as part of a starting material before ring formation or added to a pre-existing pyrazole core through cross-coupling reactions.

Pre-incorporation Strategy : This is the most direct approach, where one of the precursors for the cyclocondensation reaction already contains the 4-chlorophenyl group. For example, starting the synthesis from 4-chloroacetophenone allows for its conversion into a suitable 1,3-dielectrophile. nih.govacs.org Similarly, using 3-(4-chlorophenyl)-3-oxopropanenitrile as a starting material directly places the desired substituent at the future C3 position of the pyrazole ring upon reaction with hydrazine. mdpi.com

Post-functionalization Strategy : Alternatively, an unsubstituted or differently substituted pyrazole can be functionalized using modern cross-coupling techniques. Palladium-catalyzed reactions are particularly effective for this purpose. Direct C-H arylation allows for the formation of a C-C bond between the pyrazole ring and an aryl halide. researchgate.net While arylation at C5 is common, regioselective arylation at the C3 position is more challenging but has been achieved using specialized palladium/1,10-phenanthroline catalyst systems. nih.gov Suzuki-Miyaura cross-coupling, reacting a halogenated pyrazole with 4-chlorophenylboronic acid, is another powerful method for this transformation. rsc.org

The introduction of an amino group at the C4 position of the pyrazole ring is a key step. This is typically accomplished via one of two main routes:

Nitration Followed by Reduction : This is a classic and widely used method for introducing an amino group onto an aromatic ring. mdpi.com The pyrazole scaffold is first subjected to nitration, which typically occurs at the C4 position due to the directing effects of the ring nitrogen atoms. The resulting 4-nitropyrazole is then reduced to the corresponding 4-aminopyrazole. arkat-usa.org Various reducing agents can be employed for this transformation.

Cyclization of Functionalized Precursors : Certain synthetic routes are designed to directly yield the 4-aminopyrazole structure. The Thorpe-Ziegler cyclization of specifically designed enaminonitriles is one such approach. mdpi.com Another method involves the reaction of 3-oxo-2-arylhydrazononitriles with reagents like α-haloketones or chloroacetonitrile, which leads to the formation of the 4-aminopyrazole ring system in a single cascade of reactions. researchgate.net

The exocyclic amino group at the C4 position is a versatile handle for further molecular elaboration, allowing for the synthesis of a wide array of analogs. The nucleophilic nature of this amine allows it to react with various electrophiles. sigmaaldrich.comthermofisher.com

Acylation and Sulfonylation : The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy for exploring structure-activity relationships in medicinal chemistry. iqs.eduresearchgate.net

N-Arylation : The amino group can undergo cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, with aryl halides to produce N-arylated 4-aminopyrazoles. iqs.edu

Formation of Fused Heterocycles : The 4-amino group, in concert with the adjacent C5-H or the N1-H, can act as a binucleophile. Reaction with 1,3-dielectrophiles, such as β-diketones or activated enones, can lead to the construction of fused bicyclic systems. chim.it Depending on the reactants and conditions, this can yield important heterocyclic scaffolds like pyrazolo[3,4-b]pyridines. nih.gov This strategy significantly expands the structural diversity accessible from the 4-aminopyrazole core.

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| C3-Arylation | Ar-Br, Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃ | 3-Arylpyrazole | nih.gov |

| C4-Amination | 1. Nitration (HNO₃/H₂SO₄) 2. Reduction (e.g., SnCl₂/HCl) | 4-Aminopyrazole | arkat-usa.orgmdpi.com |

| Amino Group Acylation | Acyl chloride or Anhydride | 4-Acetamidopyrazole | iqs.edu |

| Fused Ring Formation | β-Diketone, Acid catalyst | Pyrazolo[3,4-b]pyridine | nih.gov |

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound |

| Hydrazine | Reagent |

| 1,3-Dicarbonyl compound | Precursor |

| β-Ketonitrile | Precursor |

| α,β-Unsaturated Ketone | Precursor |

| Acetylenic Ketone | Precursor |

| 3-(4-chlorophenyl)-3-oxopropanenitrile | Precursor |

| Malononitrile | Reagent |

| Arylboronic acid | Reagent |

| 4-Chloroacetophenone | Precursor |

| 1,10-phenanthroline | Ligand |

| 4-Chlorophenylboronic acid | Reagent |

| 4-Nitropyrazole | Intermediate |

| 3-Oxo-2-arylhydrazononitrile | Precursor |

| Chloroacetonitrile | Reagent |

| Pyrazolo[3,4-b]pyridine | Derivative |

| Pyrazolo[1,5-a]pyrimidine | Derivative |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact and enhance efficiency. These approaches focus on the use of safer solvents, alternative energy sources, and catalytic methods.

One notable green approach is the use of microwave-assisted synthesis. rsc.org Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. chim.it For instance, the Thorpe-Ziegler cyclization, a key step in the formation of 4-aminopyrazoles, has been optimized using microwave activation, resulting in a 24-fold reduction in reaction time and a 20% increase in yield for analogous compounds. rsc.org This methodology could be extrapolated for the synthesis of this compound.

The use of environmentally benign solvents is another cornerstone of green pyrazole synthesis. Water has emerged as a solvent of choice in many synthetic protocols for pyrazole derivatives, offering a safe, inexpensive, and non-toxic medium. thieme-connect.com Multi-component reactions performed in water or aqueous-ethanolic mixtures, often catalyzed by recyclable catalysts, present an efficient and sustainable route to highly functionalized pyrazoles. thieme-connect.comnih.gov While not yet specifically reported for this compound, the successful application of these methods to structurally similar compounds suggests their potential applicability.

Catalysis plays a pivotal role in greening synthetic routes. The use of heterogeneous catalysts, which can be easily recovered and reused, is particularly advantageous. For example, various solid-supported catalysts have been employed in the synthesis of pyrazoles, simplifying purification procedures and reducing waste. thieme-connect.com

A plausible green synthetic route to the target compound could involve a one-pot, multi-component reaction. For instance, the condensation of a (4-chlorophenyl)-substituted β-ketonitrile with a hydrazine source and a suitable aminating agent under microwave irradiation in an aqueous solvent system could provide a direct and efficient pathway.

Synthetic Challenges and Optimization in this compound Production

The synthesis of this compound is not without its challenges, primarily centered on regioselectivity, reaction conditions, and purification of the final product.

Regioselectivity: A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the cyclization reaction. chim.itacs.org When reacting a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine, two regioisomeric pyrazoles can potentially form. The nature of the substituents on both reactants, the reaction solvent, and the catalyst can influence the regiochemical outcome. nih.govnih.gov For the synthesis of this compound, ensuring the correct placement of the 4-chlorophenyl group at the C3 position and the amino group at the C4 position is critical. This often requires careful selection of starting materials and reaction conditions. For example, the use of pre-formed hydrazones or specific activating groups can help direct the cyclization to the desired regioisomer. nih.gov

Optimization of Reaction Conditions: The optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst is crucial for maximizing the yield and purity of the product. For instance, in the synthesis of related 4-aminopyrazoles, a shift from conventional heating to microwave irradiation has been shown to be a key optimization strategy. rsc.org The choice of base is also critical in cyclization reactions like the Thorpe-Ziegler method, where it can influence both the rate and the outcome of the reaction. rsc.org

The table below illustrates the optimization of a key cyclization step in the synthesis of a related 4-amino-3-cyano-N-arylpyrazole, highlighting the impact of microwave assistance.

| Entry | Method | Temperature (°C) | Time | Yield (%) |

| 1 | Conventional Heating | 110 | 4 h | 33 |

| 2 | Microwave Irradiation | 110 | 10 min | 53 |

| Data adapted from a study on a related 4-aminopyrazole synthesis, demonstrating the potential for optimization. rsc.org |

Purification: The purification of the final product can be challenging due to the presence of unreacted starting materials, regioisomers, and other by-products. Chromatographic techniques are often necessary to obtain the highly pure compound required for subsequent applications. The development of one-pot syntheses and the use of solid-phase extraction techniques can help to streamline the purification process.

Biological Activity Spectrum of 3 4 Chlorophenyl 1h Pyrazol 4 Amine Derivatives

Anticancer and Antitumor Activities

The quest for novel anticancer agents has led to the extensive investigation of pyrazole (B372694) derivatives. Compounds derived from the 3-(4-chlorophenyl)-1H-pyrazol-4-amine core have shown promising results in various studies, targeting different hallmarks of cancer.

In vitro studies are fundamental in the preliminary assessment of the anticancer potential of newly synthesized compounds. These studies help in identifying the efficacy and mechanism of action of these compounds on cancer cells.

Derivatives of this compound have been tested against a panel of human cancer cell lines, demonstrating varied and specific cytotoxic effects. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives, which include the chlorophenyl moiety, exhibited significant cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC-3) cancer cell lines. nih.gov Notably, compounds featuring chlorophenyl, thiazole, and sulfonamide groups showed enhanced cytotoxic activity. nih.gov

In another study, pyrazolo[3,4-d]pyrimidine derivatives were assessed for their anti-proliferative activities against lung (A549) and colon (HCT-116) cancer cells, with several compounds showing potent effects. nih.gov Similarly, newly designed 1,3,5-triazine-based pyrazole derivatives displayed good anticancer activity against a range of cell lines including breast (MCF-7), liver (HepG2), colorectal (HCT116), and prostate (PC-3) cancers. rsc.org

The table below summarizes the in vitro cytotoxic activity of some pyrazole derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,3,5-trisubstituted-1H-pyrazole | MCF-7 (Breast) | 3.9–35.5 | nih.gov |

| Pyrazolo[3,4-b]pyridine (Compound 9a) | Hela (Cervical) | 2.59 | nih.gov |

| Pyrazolo[3,4-b]pyridine (Compound 14g) | MCF-7 (Breast) | 4.66 | nih.gov |

| Pyrazolo[3,4-b]pyridine (Compound 14g) | HCT-116 (Colon) | 1.98 | nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (Compound 3f) | MDA-MB-468 (Breast) | 14.97 (24h) | nih.govwaocp.org |

A key mechanism through which anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Several derivatives of this compound have been shown to trigger apoptosis in cancer cells through various signaling pathways.

One study on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) revealed that apoptosis was induced through the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.govwaocp.org Another research on a pyrazolo[3,4-d]pyridazine derivative in lung cancer cells demonstrated apoptosis induction by disrupting the balance of Bcl-2 and Bax proteins. capes.gov.br This was evidenced by a significant overexpression of the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2. capes.gov.br Furthermore, the study noted a significant increase in the expression of caspase-3 and the tumor suppressor gene p53. capes.gov.br

Research on 1,3,5-trisubstituted-1H-pyrazole derivatives has also shown their ability to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, with molecular docking studies confirming a high binding affinity of these compounds to the anti-apoptotic protein Bcl-2. nih.govrsc.org

In addition to inducing apoptosis, another crucial anticancer mechanism is the ability to halt the cell cycle, thereby preventing cancer cell proliferation. Studies have shown that derivatives of this compound can cause cell cycle arrest at different phases.

For example, a pyrazole derivative was found to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.govwaocp.org In another study, a pyrazolo[3,4-d]pyridazine derivative was shown to cause Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. capes.gov.br The investigation of novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines also revealed their ability to arrest the cell cycle by inhibiting cyclin-dependent kinases CDK2 and/or CDK9. nih.gov

While in vitro studies provide valuable preliminary data, in vivo models are essential for evaluating the antitumor efficacy of compounds in a living organism. A number of pyrazole derivatives have been tested in such models. For instance, a series of novel pyrimidinyl pyrazole derivatives were evaluated for their in vivo antitumor activity against several tumor models, with some compounds showing potent activity when administered both intraperitoneally and orally. documentsdelivered.com Specifically, a derivative with a 3-cyano-5-fluorophenyl group demonstrated potent antitumor activity against various tumor cells in mice without causing undesirable side effects. documentsdelivered.com

In Vitro Cytotoxicity Studies

Anti-inflammatory Potential

Inflammation is a critical process in the progression of several diseases, including cancer. The pyrazole scaffold is a well-known pharmacophore in many anti-inflammatory drugs, such as celecoxib (B62257). Derivatives of this compound have also been investigated for their anti-inflammatory properties.

A study on a series of 1,3-disubstituted pyrazole derivatives, including those with a chlorophenyl group, showed that most of the tested compounds had significant anti-inflammatory activities, with prostaglandin (B15479496) inhibition comparable to the reference drug celecoxib. researchgate.netnih.gov Another study on novel pyrazole analogues found that some compounds exhibited better anti-inflammatory activity than the standard drug diclofenac (B195802) sodium. nih.gov The anti-inflammatory and analgesic properties of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine have also been noted, making it a compound of interest for developing new therapeutic agents. chemimpex.com

The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rats. In one such study, a synthesized pyrazole derivative showed a higher percentage of edema inhibition than the standard drugs indomethacin (B1671933) and celecoxib. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole |

| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde |

| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines |

| 1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-3-[4-(3-cyano-5-fluorophenyl)-1-piperazinyl]-1-trans-propene |

| Celecoxib |

| Indomethacin |

Inhibition of Inflammatory Mediators

The inflammatory response is a complex biological process involving a variety of chemical messengers. Derivatives of this compound have been shown to interfere with this process by inhibiting key inflammatory mediators.

Notably, certain pyrazole derivatives have demonstrated the ability to suppress the production of prostaglandins, which are lipid compounds that play a crucial role in inflammation. nih.govnih.gov Additionally, studies have shown that some of these compounds can inhibit the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). bohrium.comnih.gov For instance, a series of 3,5-diaryl pyrazole derivatives were found to actively inhibit both IL-6 and TNF-α. nih.gov Another study reported that newly synthesized pyrazole derivatives exhibited optimal anti-inflammatory activity, comparable to standard drugs, by targeting these inflammatory pathways. nih.gov The inhibition of these mediators is a key mechanism behind the anti-inflammatory effects of these compounds. bohrium.comnih.gov

Modulation of Cyclooxygenase (COX) Isozymes

A primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins. nih.gov The constitutive COX-1 isoform is involved in maintaining normal physiological functions, while the inducible COX-2 isoform is upregulated at sites of inflammation. nih.gov

Research has shown that many pyrazole derivatives possess anti-inflammatory properties by selectively inhibiting the COX-2 enzyme. nih.govbohrium.comsci-hub.sesciencescholar.us This selective inhibition is a desirable characteristic as it can reduce the gastrointestinal side effects associated with the non-selective inhibition of both COX-1 and COX-2. nih.gov For example, some 1-(4-chlorophenyl)pyrazol-5(4H)-one derivatives have been synthesized and shown to inhibit both COX-1 and COX-2 isoforms. nih.gov Furthermore, molecular docking studies have been employed to understand the interaction between pyrazole derivatives and the active sites of COX enzymes, aiding in the design of more potent and selective inhibitors. bohrium.comtandfonline.com

Evaluation in In Vitro and In Vivo Inflammation Models

The anti-inflammatory potential of this compound derivatives has been substantiated through various experimental models.

In Vitro Studies: In laboratory settings, these compounds have been evaluated for their ability to inhibit inflammatory processes in cell cultures. For instance, a series of triarylpyrazole analogs were investigated as inhibitors of lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) and nitric oxide (NO) production in RAW 264.7 macrophages. nih.gov The results indicated that some of these compounds were potent inhibitors of PGE2 production. nih.gov

In Vivo Studies: Animal models of inflammation are crucial for assessing the real-world potential of anti-inflammatory agents. The carrageenan-induced paw edema model in rats is a standard method used to evaluate acute inflammation. nih.govcu.edu.eg Several studies have shown that pyrazole derivatives significantly reduce paw edema in this model, demonstrating their in vivo anti-inflammatory efficacy. nih.govnih.govcu.edu.eg For example, some newly synthesized pyrazole derivatives showed anti-inflammatory properties comparable to the standard drug indomethacin in this model. cu.edu.eg

The following table summarizes the anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced paw edema model:

| Compound | % Inhibition of Edema | Reference |

|---|---|---|

| Compound 3 | 61.12% | cu.edu.eg |

| Compound 4 | 62.67% | cu.edu.eg |

| Compound 8f | 61.85% | cu.edu.eg |

| Compound 10r | 62.11% | cu.edu.eg |

| Indomethacin (Standard) | 60.8% | cu.edu.eg |

Antimicrobial Efficacy

In addition to their anti-inflammatory properties, derivatives of this compound have emerged as a promising class of antimicrobial agents. ijrar.orgnih.govmdpi.comnih.govnih.govmdpi.com Their broad-spectrum activity against various pathogenic microorganisms has been extensively studied. nih.govnih.govmdpi.com

Antibacterial Activity

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents. nih.govtandfonline.com Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.govnih.govnih.gov

Studies have demonstrated that certain 3-(4-chlorophenyl)-4-substituted pyrazoles possess potent antibacterial properties. nih.gov For instance, some of these compounds have been effective against Staphylococcus aureus and multidrug-resistant strains like MRSA. nih.gov The introduction of different substituents onto the pyrazole core can significantly influence their antibacterial potency and spectrum. nih.gov For example, a study on ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate derivatives showed in vitro activity against Escherichia coli, Pseudomonas aeruginosa, Streptococcus lactis, and S. aureus. nih.gov

The following table presents the antibacterial activity of some pyrazole derivatives against various bacterial strains:

| Compound/Derivative Type | Target Bacteria | Activity/MIC | Reference |

|---|---|---|---|

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii | 0.78–1.56 μg/ml | nih.gov |

| 3-Coumarinyl substituted compounds | MRSA, A. baumannii | Potent growth inhibitors | nih.gov |

| Pyrazoline-clubbed pyrazole derivatives | P. aeruginosa, S. aureus | Moderate inhibitors | nih.gov |

| Thiazolo-pyrazole derivatives | MRSA | MIC as low as 4 μg/ml | nih.gov |

| Ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate derivatives | E. coli, P. aeruginosa, S. lactis, S. aureus | 10 to 50 μg/mL | nih.gov |

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, are a growing concern. Pyrazole derivatives have also demonstrated significant antifungal activity against a range of pathogenic fungi. nih.govmdpi.comnih.govmdpi.comnih.govsemanticscholar.org

Specifically, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have been synthesized and tested for their in vitro antifungal activity, with some compounds showing very good efficacy against pathogenic fungal strains. nih.gov The presence of the 4-chlorophenyl group, along with other substitutions on the pyrazole ring, appears to be crucial for their antifungal action. nih.gov For example, studies have shown activity against species such as Candida albicans and Aspergillus flavus. nih.gov The structural modifications on the pyrazole scaffold allow for the tuning of their antifungal potency. nih.govnih.gov

Mechanisms of Antimicrobial Action

The ways in which pyrazole derivatives exert their antimicrobial effects are varied. One proposed mechanism is the disruption of the bacterial cell wall. nih.gov Another potential target is DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov In silico studies have predicted that certain pyrazole derivatives can act as inhibitors of S. aureus DNA gyrase. nih.gov For antifungal activity, molecular docking studies suggest that inhibition of enzymes crucial for fungal growth, such as proteinase K, could be a possible mechanism. nih.gov The specific mechanism of action can be influenced by the particular substitutions on the pyrazole core. nih.govnih.gov

Analgesic Properties

Derivatives of the pyrazole nucleus are well-documented for their analgesic effects. The structural modifications of this compound have led to the creation of potent analgesic agents. These compounds often exert their effects through mechanisms comparable to non-steroidal anti-inflammatory drugs (NSAIDs).

One area of investigation involves the synthesis of pyrazolone (B3327878) derivatives. For instance, 1-(4-chlorophenyl)-3-phenyl-4-substituted-1H-pyrazol-5(4H)-one derivatives have demonstrated significant analgesic activity. jst.go.jp In studies using the p-benzoquinone induced writhing test in mice, these compounds showed a notable reduction in the number of writhes, indicative of their pain-relieving properties. Specifically, derivatives with an acidic pyrazolone structure were found to be particularly effective. The presence of the 4-chlorophenyl group is often associated with enhanced activity compared to unsubstituted analogues.

Another successful approach has been the incorporation of other heterocyclic rings, such as 1,2,4-triazole (B32235), onto the pyrazole framework. The combination of these two heterocyclic fragments can lead to compounds with significant antinociceptive activity. zsmu.edu.ua For example, derivatives of 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol have shown promising results in both acetic acid-induced writhing and formalin-induced pain models. zsmu.edu.ua

Furthermore, N-substituted derivatives of 4-amino-3,5-diphenyl-1H-pyrazoles, including those with 2-hydroxy- or 2-alkylaminoethyl groups at the N1 position, have exhibited remarkable local anesthetic and analgesic activities. nih.gov These findings highlight the importance of the substitution pattern on the pyrazole ring in modulating analgesic potency.

| Compound Type | Key Structural Features | Observed Analgesic Activity | Reference |

|---|---|---|---|

| Pyrazolone Derivatives | 1-(4-chlorophenyl)-3-phenyl-4-substituted-1H-pyrazol-5(4H)-one | Significant reduction in writhing in mice. | jst.go.jp |

| Pyrazolo tjpr.orgresearchgate.netnih.govtriazole Derivatives | 4-amino-5-(pyrazol-5-yl)-1,2,4-triazole-3-thiol with a 2,6-dichlorophenyl substituent. | Demonstrated antinociceptive activity in multiple pain models. | zsmu.edu.ua |

| N-Substituted Aminopyrazoles | 4-amino-1-(2-hydroxy/alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles | Showed local anesthetic and analgesic effects. | nih.gov |

Other Pharmacological Activities

Beyond analgesia, derivatives of this compound have been explored for a variety of other pharmacological applications, demonstrating a rich and diverse biological profile.

Several derivatives have been investigated for their potential to manage diabetes. Schiff bases derived from pyrazole-4-carboxaldehydes have been a key focus. tjpr.orgnih.gov For instance, 2-(3-Methyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-ones, synthesized from Schiff bases, have shown potent antidiabetic effects in streptozotocin-induced diabetic rats. tjpr.org These compounds were found to decrease serum glucose, cholesterol, and triglyceride levels, with some derivatives exhibiting stronger effects than the reference drug, rosiglitazone. tjpr.org The presence of a thiazolidin-4-one nucleus and para-substitution on the phenyl ring were noted as important for this activity. tjpr.org

Additionally, halogenated Schiff bases have demonstrated significant α-amylase and α-glucosidase inhibitory potential, which are key enzymes in carbohydrate digestion. nih.gov This suggests a mechanism for controlling postprandial hyperglycemia.

The pyrazoline scaffold, a dihydro derivative of pyrazole, has been a fruitful area for the development of novel antidepressant agents. nih.govresearchgate.net Studies on 1-thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives have shown significant antidepressant-like effects in the Porsolt's Behavioural Despair Test. nih.gov Specifically, compounds with a 4-chlorophenyl group at the 3-position of the pyrazoline ring exhibited activity equivalent to or higher than standard antidepressant drugs like pargyline (B1678468) hydrochloride and tranylcypromine (B92988) sulfate. nih.gov

Furthermore, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine has been identified as a potential antidepressant with a favorable side-effect profile compared to imipramine. nih.gov These findings underscore the potential of pyrazole derivatives in the management of depressive disorders.

The antiviral potential of pyrazole derivatives has been explored against a range of viruses. Research has shown that certain 1,3,4-thiadiazole (B1197879) sulfonamides incorporating a 5-(4-chlorophenyl) group possess anti-tobacco mosaic virus (TMV) activity. nih.govmdpi.comamanote.com

More recently, N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which can be synthesized from precursors like 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, have shown promising activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org The structural modifications, such as substitutions on the phenylsulfonyl group, were found to significantly influence the antiviral potency and spectrum. frontiersin.org

Many pyrazole derivatives exhibit significant antioxidant properties. The incorporation of a 1,2,4-triazole ring has been a successful strategy in developing potent antioxidants. researchgate.netnih.govresearchgate.netzsmu.edu.ua For example, 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives and their reduced analogues have demonstrated notable antioxidant and antiradical activities in various assays, including the DPPH radical scavenging method. researchgate.net The presence of specific substituents on the arylmethyleneamino moiety, such as 4-chloro and 2-hydroxy groups, was found to enhance the antioxidant capacity. researchgate.net

Schiff bases bearing a pyrazole scaffold have also been evaluated for their antioxidant potential. nih.gov Derivatives such as 5-(2,5-dimethoxybenzylideneamino)-3-(4-methoxyphenylamino)-1H-pyrazole have shown high total antioxidant capacity and radical-scavenging activity. nih.gov

| Activity | Derivative Class | Key Research Findings | Reference |

|---|---|---|---|

| Antidiabetic | Schiff Bases/Thiazolidin-4-ones | Decreased serum glucose and lipid levels in diabetic models. Showed α-amylase and α-glucosidase inhibition. | tjpr.orgnih.govnih.gov |

| Antidepressant | Pyrazolines/Propanamine Derivatives | Exhibited antidepressant-like effects in behavioral models, comparable to standard drugs. | nih.govresearchgate.netnih.gov |

| Antiviral | Thiadiazole Sulfonamides/N-((Pyrazol-4-yl)methyl)anilines | Showed activity against Tobacco Mosaic Virus, Yellow Fever Virus, and Respiratory Syncytial Virus. | nih.govmdpi.comamanote.comfrontiersin.org |

| Antioxidant | 1,2,4-Triazole Derivatives/Schiff Bases | Demonstrated significant radical scavenging and antioxidant capacity in various in vitro assays. | researchgate.netnih.govnih.govresearchgate.netzsmu.edu.ua |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Potency and Selectivity

The biological activity of derivatives based on the 3-(4-chlorophenyl)-1H-pyrazol-4-amine core is profoundly influenced by the nature and position of various substituents. Key areas of modification include the 4-chlorophenyl group, the 4-amino moiety, and the pyrazole (B372694) ring itself.

Role of the 4-Chlorophenyl Group

The 4-chlorophenyl group at the C3 position of the pyrazole ring is a critical determinant of biological activity. The presence of a chlorine atom, an electron-withdrawing group, on the phenyl ring can significantly modulate the electronic properties and steric interactions of the molecule with its biological target. nih.govrsc.org Studies on related pyrazole derivatives have shown that substitutions on this phenyl ring can have a profound impact on potency. For instance, in a series of 1,3-diphenyl-1H-pyrazole derivatives, fixing the substituent at the pyrazole-1-position as a 4-chlorophenyl group and varying the side chain on the 3-phenyl ring led to significant differences in inhibitory potency against microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov This highlights the importance of the substitution pattern on the phenyl ring at C3 for achieving desired biological effects. The introduction of electron-withdrawing groups, such as the chloro group, has been noted to enhance the antinociceptive efficacy in some pyrazole analogs. nih.gov

Influence of Amino Group Modifications and Derivatizations

The amino group at the C4 position of the pyrazole ring is a key functional group that can be readily modified to explore the SAR. Derivatization of this amino group can lead to significant changes in biological activity. For example, in a series of 1H-pyrazole-3-carboxamide derivatives, modifications at the 4-amino position with various heterocyclic substituents were crucial for achieving potent activity against Fms-like receptor tyrosine kinase 3 (FLT3). mdpi.com The amino group can act as a hydrogen bond donor, and its modification can alter the binding interactions with target proteins. The synthesis of N-substituted 4-amino-3,5-diphenyl-1H-pyrazole derivatives has been described, indicating that this position is a common site for chemical modification to develop compounds with a range of pharmacological activities. researchgate.net Furthermore, the amino group in pyrazoles is known to be a versatile handle for creating more complex heterocyclic systems, thereby expanding the chemical space for drug discovery. researchgate.net

Effect of Substitutions on the Pyrazole Ring and Fused Heterocyclic Systems

The pyrazole ring itself serves as a scaffold that can be substituted at various positions or fused with other heterocyclic rings to generate novel analogs with enhanced biological profiles. The unique properties of pyrazoles, including their susceptibility to electrophilic substitution at position 4 and nucleophilic attack at positions 3 and 5, allow for diverse structural modifications. nih.gov

The fusion of a pyran ring to the pyrazole core to form pyrano[2,3-c]pyrazoles has been shown to yield compounds with potent anti-glioma activity. nih.gov Specifically, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have demonstrated inhibitory activity against AKT2/PKBβ, a kinase implicated in cancer. nih.gov Similarly, the development of pyrazolo[3,4-d]pyrimidine-based analogs, which are structurally similar to the ATP cofactor, has led to the discovery of potent anticancer agents. mdpi.com These fused systems often exhibit improved binding affinity to kinase domains. mdpi.com

Substitutions on the pyrazole ring can also fine-tune the biological activity. For example, the introduction of a hydroxyl group at the C4 position of a 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid hydrazide scaffold, and subsequent derivatization, resulted in compounds with potential antitumor activity. researchgate.net The halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position is a common strategy to create novel derivatives with diverse biological activities. beilstein-archives.org

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling is a crucial step in understanding the key chemical features required for a molecule to interact with a specific biological target. For pyrazole-based inhibitors, pharmacophore models often highlight the importance of aromatic rings, hydrogen bond acceptors, and hydrophobic features. nih.gov For instance, a pharmacophore model for COX-2 inhibitors based on pyrazole derivatives identified two aromatic rings and a hydrogen bond acceptor as essential features. nih.gov

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For pyrazole-based compounds, this often involves a systematic exploration of substituents on the phenyl and pyrazole rings, as well as modifications of key functional groups like the amino group. researchgate.net For example, in the optimization of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as agents for triple-negative breast cancer, extensive SAR studies led to the discovery of a potent multikinase inhibitor with improved pharmacokinetic properties and reduced toxicity. nih.gov This process often involves iterative cycles of design, synthesis, and biological testing.

Rational Design Principles for Novel this compound Analogs

The rational design of novel analogs of this compound is guided by an understanding of the SAR and the three-dimensional structure of the target protein. Structure-based design, where the crystal structure of the target protein is used to guide the design of inhibitors, has been successfully applied to pyrazole-based compounds. nih.gov For example, the discovery of covalent Janus kinase 3 (JAK3) inhibitors was achieved through the optimization of a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold to exploit a unique cysteine residue in the JAK3 active site. nih.gov

Key principles in the rational design of these analogs include:

Bioisosteric Replacement: The pyrazolo[3,4-d]pyrimidine scaffold is often used as a bioisosteric replacement for adenine, allowing it to interact with the ATP binding site of kinases. mdpi.com

Exploiting Hydrophobic Pockets: The 4-chlorophenyl group and other hydrophobic substituents can be designed to occupy hydrophobic pockets within the target's binding site, thereby enhancing binding affinity. nih.gov

Modulating Hydrogen Bonding Networks: Modifications to the amino group and other polar functionalities can be used to optimize hydrogen bonding interactions with the target protein.

By applying these principles, researchers can design and synthesize novel this compound analogs with improved therapeutic potential.

Mechanistic Investigations and Molecular Targets

Enzyme Inhibition Profiles

Derivatives built upon the 3-(4-chlorophenyl)-1H-pyrazol-4-amine scaffold have demonstrated inhibitory activity against several key enzyme families, most notably protein kinases and monoamine oxidases.

The pyrazole (B372694) moiety is recognized as a privileged scaffold in medicinal chemistry for developing kinase inhibitors, often acting as a hinge-binding motif. nih.gov

p38α Mitogen-Activated Protein Kinase (MAPK): The pyrazole scaffold is integral to a class of highly selective p38 MAP kinase inhibitors. nih.gov An X-ray crystal structure of a derivative bound to p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the amino acid threonine 106, which is believed to contribute to its selectivity. nih.gov One cell-permeable, trisubstituted pyrazole compound, which incorporates the 4-chlorophenyl group, acts as a potent ATP-competitive inhibitor of p38α with a half-maximal inhibitory concentration (IC₅₀) of 40 nM.

Src Family Kinases (SFK): The pyrazolopyrimidine derivative, 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo(3,4-d)pyrimidine (PP2), is a known inhibitor of the Src family of protein tyrosine kinases. researchgate.net These kinases are involved in regulating various signaling pathways in response to stimuli. researchgate.net

mTORC1/mTORC2: The compound PP242, which is based on a pyrazolo[3,4-d]pyrimidin-4-amine structure, was identified as one of the first selective ATP-competitive inhibitors of mTOR, capable of inhibiting both mTORC1 and mTORC2 complexes. mdpi.comnih.gov Dual inhibition of mTORC1 and mTORC2 by compounds such as PP242 and OSI-027 has been shown to be a potent inducer of a rare form of cell death known as macropinocytosis in a wide range of cancer cell lines. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Pyrazoles and their fused heterocyclic systems, like pyrazolo[1,5-a]pyrimidines, are common nuclei in compounds designed to inhibit CDK2. sci-hub.se The pyrazole scaffold is a key element for these inhibitors, which play a role in controlling cell cycle progression from the G1 to the S phase. sci-hub.senih.gov Several studies have successfully developed potent CDK2 inhibitors based on pyrazole derivatives. nih.govmdpi.comnih.gov For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines yielded compounds with potent CDK2 inhibitory activity, with the most potent exhibiting a Ki value of 0.005 µM. nih.gov Mechanistic studies showed these inhibitors can arrest the cell cycle and induce apoptosis. nih.gov

Aurora-A Kinase and EGFR: While the related N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in the Aurora kinase inhibitor tozasertib, specific inhibitory data for this compound against Aurora-A Kinase is not prominently available in the reviewed literature. nih.gov Similarly, detailed inhibition profiles against Epidermal Growth Factor Receptor (EGFR) for this specific compound were not identified.

Table 1: Inhibitory Activity of this compound Derivatives Against Various Kinases

| Derivative Class/Compound | Target Kinase | Inhibitory Concentration (IC₅₀/Ki) | Reference |

|---|---|---|---|

| 4-(3-(4-Chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)pyrimidine | p38α MAPK | 40 nM (IC₅₀) | |

| 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo(3,4-d)pyrimidine (PP2) | Src Family Kinases | Inhibitor | researchgate.net |

| PP242 (Pyrazolo[3,4-d]pyrimidine derivative) | mTORC1/mTORC2 | Inhibitor | mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15) | CDK2 | 0.005 µM (Ki) | nih.gov |

Monoamine Oxidase (MAO): The pyrazole structure is a key feature in a number of MAO inhibitors. nih.govnih.gov Studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives showed them to be potent, reversible, and non-competitive inhibitors of MAO. nih.gov Specifically, halogen substitutions on the phenyl ring of pyrazoline structures can lead to potent and selective MAO-B inhibition. nih.gov Computational studies have also been employed to understand the interactions between pyrazole compounds and MAO-B. nih.gov

Receptor Modulation (e.g., Cannabinoid Receptors, H2-Receptors, Neuropeptide Y Y5 Receptors)

Neuropeptide Y Y5 Receptors: Research has identified 1,3-disubstituted-5-aminopyrazoles as having a high affinity for the human neuropeptide Y5 (NPY Y5) receptor. nih.gov Several arylpyrazole derivatives demonstrated high affinity with IC₅₀ values under 20 nM. nih.gov NPY receptors are G protein-coupled receptors involved in physiological functions like feeding behavior and blood pressure regulation. nih.govmedchemexpress.comguidetopharmacology.org

Cannabinoid Receptors (CBRs): The 1,3-disubstituted pyrazole scaffold has been used to develop partial agonists for peripheral cannabinoid receptors. nih.gov These receptors, primarily CB1 and CB2, are G-protein-coupled receptors that modulate neurotransmitter release and are implicated in various functions including pain, appetite, and immune response. nih.gov

H2-Receptors: Specific data on the modulation of histamine (B1213489) H2-receptors by this compound was not found in the reviewed literature.

Table 2: Receptor Modulation by Aminopyrazole Derivatives

| Derivative Class | Target Receptor | Activity | Affinity (IC₅₀) | Reference |

|---|---|---|---|---|

| 1,3-Disubstituted-5-aminopyrazoles | Neuropeptide Y5 (NPY Y5) | High-affinity binding | <20 nM | nih.gov |

| 1,3-Disubstituted pyrazoles | Peripheral Cannabinoid Receptors (CB1/CB2) | Partial Agonist | - | nih.gov |

Cellular Pathway Modulation (e.g., Mitochondrial Stress, Apoptotic Pathways, Cell Signaling Pathways)

Apoptotic Pathways: The inhibition of critical cell cycle regulators by pyrazole derivatives has been directly linked to the induction of apoptosis. nih.gov Pyrazole-based CDK2 inhibitors were shown to cause cell death by apoptosis in cancer cell lines. nih.gov Similarly, certain pyrazolo[3,4-b]pyridine derivatives have been reported to induce apoptosis. mdpi.com

Mitochondrial Stress: Pyrazole compounds can modulate mitochondrial function. The parent compound, pyrazole, has been shown to potentiate liver injury through mechanisms involving mitochondrial stress, which can be counteracted by inhibitors of the mitochondrial permeability transition (MPT). nih.gov This suggests that damage to mitochondria plays a central role in pyrazole-associated toxicity under certain conditions. nih.gov Other related derivatives have been investigated as mitochondrial uncouplers, which increase the oxygen consumption rate by dissipating the proton gradient across the inner mitochondrial membrane. nih.gov

Cell Signaling Pathways: Through the inhibition of various kinases, derivatives of this compound modulate numerous critical cell signaling pathways. These include the p38 MAPK pathway, the PI3K/AKT/mTOR pathway, and Src kinase signaling, which are fundamental to cell proliferation, survival, and stress responses. researchgate.netnih.govnih.gov By targeting CDKs, these compounds also directly interfere with cell cycle regulation pathways. sci-hub.se

Molecular Interactions with Biological Macromolecules

The inhibitory action of this compound class is rooted in specific molecular interactions with their target proteins. For kinase inhibition, the mechanism is often ATP-competitive, meaning the inhibitor binds to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP.

A key interaction for the pyrazole scaffold is its role as a "hinge-binder" within the kinase active site. nih.gov For p38α MAPK, a crucial hydrogen bond has been identified between the exocyclic amine of a pyrazole inhibitor and the side chain of a threonine residue (Thr106) in the enzyme's ATP-binding pocket. nih.gov This specific interaction is thought to be a significant determinant of the inhibitor's high selectivity for p38α over other kinases. nih.gov Molecular modeling has also been utilized to explore the binding modes of pyrazole derivatives within the active sites of enzymes like CDK2 and MAO-B. nih.govnih.gov

Computational Chemistry and in Silico Studies

Quantum Chemical Calculations (e.g., DFT, Molecular Mechanics)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely employed for pyrazole (B372694) derivatives to investigate their electronic structure and reactivity. mdpi.com DFT has been recognized as a powerful tool for studying organic chemical systems, providing accurate results with reasonable computational cost. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for 3-(4-chlorophenyl)-1H-pyrazol-4-amine This table is illustrative, as a specific DFT study for this exact compound was not found in the search results.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths | ||

| C-Cl | ~1.74 | |

| C-N (pyrazole) | ~1.33 - 1.37 | |

| N-N (pyrazole) | ~1.35 | |

| C-C (phenyl) | ~1.39 | |

| C-NH2 | ~1.40 | |

| Bond Angles | ||

| C-C-N (pyrazole) | ~105-110 | |

| N-N-C (pyrazole) | ~110-112 |

Electronic structure analysis provides deeper insights into the molecule's reactivity and properties. Key aspects include:

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.govresearchgate.net

While specific docking studies for this compound were not identified in the searched literature, numerous studies on structurally related chlorophenyl-pyrazole derivatives demonstrate their potential as inhibitors for various protein targets, particularly kinases involved in cancer progression. nih.gov These studies reveal that the pyrazole scaffold can form crucial hydrogen bonds and hydrophobic interactions within the active sites of proteins.

Table 2: Examples of Molecular Docking Studies on Related Pyrazole Derivatives Note: The following data pertains to derivatives of this compound, not the compound itself, and illustrates the application of this methodology.

| Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | Not specified | nih.gov |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 (kJ/mol) | Not specified | nih.gov |

| (4-aryl-3-methyl-4,5-dihydropyrazolo[3,4-c]pyrazol-1(3aH)-yl)(3-hydroxyquinoxalin-2-yl)methanone | Tubulin (1JFF) | Not specified | TYR, ASN, ALA, GLN, GLU, LEU, SER | niscpr.res.in |

These studies collectively suggest that chlorophenyl-pyrazole compounds are promising scaffolds for developing inhibitors of key biological targets. The interactions typically involve hydrogen bonding from the pyrazole/amine nitrogens and hydrophobic interactions involving the chlorophenyl ring. nih.govniscpr.res.in

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

ADMET properties are critical for determining the drug-likeness of a compound. In silico ADMET prediction is a cost-effective way to screen candidates early in the drug discovery pipeline, helping to avoid costly late-stage failures. nih.govmdpi.com Predictions are made using various computational models and online tools that evaluate properties based on the molecule's structure.

For this compound, predicted ADMET properties can be aggregated from various sources and computational models.

Table 3: Predicted ADMET Profile for this compound Data is based on computational predictions from sources like PubChem and models discussed in related literature. nih.govuni.luresearchgate.netuni.lu

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | |||

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut. | |

| Caco-2 Permeability (logPapp) | > 0.9 cm/s | High permeability, suggesting good absorption. | |

| Skin Permeability (logKp) | ~ -3.0 cm/h | Low to moderate skin penetration. | |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeability | Moderate to High | The compound may cross the BBB. | |

| CNS Permeability | > -2 (logPS) | Likely to penetrate the Central Nervous System. | |

| Plasma Protein Binding | High | Expected to bind significantly to plasma proteins. | |

| Metabolism | |||

| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions. | |

| CYP3A4 Inhibitor | Likely | Potential for drug-drug interactions. | |

| Excretion | |||

| Total Clearance | Not available | - | |

| Toxicity | |||

| AMES Toxicity | Non-toxic | Unlikely to be mutagenic. | |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

These predictions suggest that this compound has a generally favorable drug-like profile, with good predicted absorption and moderate toxicity risks. However, its potential to inhibit cytochrome P450 enzymes would require experimental validation.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.ua By identifying key structural features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

No specific QSAR models developed for this compound were found in the reviewed literature. However, the general approach has been applied to related heterocyclic compounds. For instance, a 3D-QSAR study was performed on a series of 1,3,5-trisubstituted-4,5-dihydro-(1H)-pyrazole derivatives to understand the structural requirements for their biological activity. dntb.gov.ua

A hypothetical QSAR study for this class of compounds would involve:

Synthesizing a library of analogues of this compound with variations at the N1 position of the pyrazole, the amino group, or on the phenyl ring.

Measuring the biological activity of these compounds against a specific target.

Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.

Using statistical methods to build a regression model that correlates the descriptors with the observed activity.

Such a model would be invaluable for designing more potent compounds within this chemical series.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time, providing insights into their stability, flexibility, and conformational changes. eurasianjournals.com In drug discovery, MD simulations are often used to validate the results of molecular docking by assessing the stability of the predicted ligand-protein complex in a simulated physiological environment. niscpr.res.in

Specific MD simulation studies for this compound have not been reported in the searched literature. However, studies on related pyrazole derivatives highlight the utility of this technique. For example, MD simulations have been used to confirm that pyrazole-based inhibitors remain stably bound within the active site of their target enzymes. niscpr.res.in Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.

Root Mean Square Fluctuation (RMSF): This identifies the flexible and rigid regions of the protein by measuring the fluctuation of individual amino acid residues. High RMSF values in the binding site could indicate induced-fit effects upon ligand binding.

These simulations provide a more realistic and dynamic picture of the molecular interactions than the static view offered by docking alone.

Preclinical Evaluation and Therapeutic Development Potential

In Vitro Screening Assays for Biological Activities

The foundational step in evaluating the therapeutic potential of 3-(4-chlorophenyl)-1H-pyrazol-4-amine involves in vitro screening to identify its biological activities. The core pyrazole (B372694) structure is a well-established pharmacophore, and derivatives of this compound have been synthesized and tested against a wide array of biological targets. These assays are crucial for identifying potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory activities.

Research has shown that derivatives of the 3-(4-chlorophenyl)-1H-pyrazole scaffold exhibit a range of biological effects. For instance, certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have demonstrated notable in vitro antifungal activity against pathogenic fungal strains, including Aspergillus and Candida species. nih.gov Some of these same compounds also showed promising activity against Mycobacterium tuberculosis, suggesting a potential dual therapeutic application. nih.gov

In the realm of oncology, related pyrazole structures have been extensively studied. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, derived from a similar starting material, were found to possess anti-glioma properties. nih.gov One compound in this series, 4j , was identified as an inhibitor of the kinase AKT2/PKBβ, a key component in cell signaling pathways that are often dysregulated in cancers like glioma. nih.gov Further studies on pyrazolo[3,4-b]pyridine derivatives have shown them to be effective against various cancer cell lines, including breast (MCF7), colon (HCT-116), and cervical (Hela) cancer. nih.gov The mechanism for these compounds was linked to the inhibition of cyclin-dependent kinases CDK2 and/or CDK9, leading to cell cycle arrest and apoptosis. nih.gov

Another derivative, 6-[3-(4-chlorophenyl)-1-H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govechemi.comtriazolo[3,4-b] nih.govechemi.comijirset.comthiadiazole (CPNT) , exhibited a potent, dose-dependent cytotoxic effect on the human hepatocellular carcinoma cell line, HepG2. researchgate.net Its activity was confirmed to induce apoptosis, as shown by flow cytometry and chromatin condensation studies. researchgate.net The versatility of the pyrazole nucleus is further highlighted by the development of N-(1H-pyrazol-3-yl)quinazolin-4-amines, which have been identified as inhibitors of casein kinase 1δ/ε (CK1δ/ε), kinases relevant in neurodegenerative diseases and cancer. nih.gov

The following table summarizes the in vitro biological activities of various derivatives related to the core structure.

| Derivative Class | Biological Activity | Target Cell Line / Organism | Key Findings |

| 3-(4-Chlorophenyl)-4-substituted pyrazoles | Antifungal, Antitubercular | Aspergillus, Candida, Mycobacterium tuberculosis H37Rv | Showed very good antifungal and interesting antitubercular activity. nih.gov |

| N-(4-Chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Anti-glioma, Kinase Inhibition | GL261 (glioma cells) | Compound 4j identified as an inhibitor of AKT2/PKBβ. nih.gov |

| Pyrazolo[3,4-b]pyridines | Anticancer | MCF7, HCT-116, Hela | Inhibited CDK2 and/or CDK9, leading to cell cycle arrest. nih.gov |

| 6-[3-(4-chlorophenyl)-1-H-pyrazol-4-yl] derivative (CPNT) | Cytotoxic, Antioxidant | HepG2 (liver cancer) | Induced apoptosis with a low IC50 value of 0.8µg/ml. researchgate.net |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | Kinase Inhibition, Cytotoxic | PANC-1 (pancreatic cancer) | Compounds 3c and 3d inhibited CK1δ/ε; 3c was selectively cytotoxic. nih.gov |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the next critical step is to assess the efficacy of a compound in a living organism. In vivo studies in animal models are designed to determine if the biological activity observed in a petri dish translates to a therapeutic effect in a complex biological system. These studies are essential for establishing a proof-of-concept before any human trials can be considered.

For the broader class of pyrazole derivatives, in vivo studies have often focused on anti-inflammatory properties. For example, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives were evaluated in a carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory activity. nih.gov Several of these derivatives demonstrated potent anti-inflammatory effects, with some showing efficacy greater than the standard drug, ibuprofen. nih.gov Similarly, studies on 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine have indicated significant reductions in inflammation markers in in vivo models.

While specific in vivo efficacy data for the parent compound, this compound, is not widely published, the positive results from its derivatives provide a strong rationale for conducting such studies. An in vivo evaluation would typically involve administering the compound to animal models of specific diseases (e.g., tumor-bearing mice for cancer studies or arthritic rats for inflammation studies) and monitoring for therapeutic outcomes.

Understanding what the body does to a drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics) is fundamental to drug development.

Pharmacokinetics (PK) involves the study of a compound's absorption, distribution, metabolism, and excretion (ADME). These studies determine how much of the drug reaches its target site, how it is broken down by the body, and how it is ultimately eliminated.

Pharmacodynamics (PD) examines the relationship between drug concentration and its biological effect over time. This helps in understanding the mechanism of action and establishing an effective concentration range.

Toxicity and Safety Profile Assessment (Preclinical)

A primary goal of preclinical evaluation is to identify any potential toxicity associated with a new chemical entity. This assessment is vital to ensure that a compound is safe enough for administration. Safety data is often compiled from material safety data sheets (MSDS) and formal toxicology studies. For this compound and its close isomers, safety data indicates several potential hazards.

Isomers such as 4-(4-Chlorophenyl)-1H-pyrazol-3-amine and 3-(4-chlorophenyl)-1H-pyrazol-5-amine are classified as acutely toxic if swallowed and pose a risk of serious eye damage. echemi.comsigmaaldrich.com They are also noted to cause skin irritation. echemi.com These classifications necessitate careful handling in a laboratory setting, with mandatory use of personal protective equipment, including gloves and eye protection. echemi.comfishersci.com

The following table summarizes the hazard information available for isomers of the target compound.

| Compound Name | CAS Number | Hazard Classifications | Signal Word |

| 3-(4-Chlorophenyl)-1H-pyrazol-5-amine | 40545-75-3 | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1) | Danger |

| 4-(4-Chlorophenyl)-1H-pyrazol-3-amine | 40545-65-1 | Acute Toxicity, Oral (Category 3); Eye Damage (Category 1) | Danger |

Formal preclinical toxicology studies would be required to expand on this initial data. These would involve a range of tests to determine acute and chronic toxicity, effects on major organs, and any potential for carcinogenicity or reproductive harm.

Advanced Formulation Strategies for Enhanced Bioavailability (e.g., Nanoparticles)

Many promising drug candidates fail due to poor biopharmaceutical properties, particularly low aqueous solubility, which leads to poor absorption and low bioavailability. Advanced formulation strategies can overcome these challenges. For compounds in the pyrazole class, which are often water-insoluble, nanoparticle-based delivery systems represent a promising approach.

One study successfully demonstrated this by encapsulating a derivative, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl] nih.govechemi.comtriazolo[3,4-b] nih.govechemi.comijirset.comthiadiazole (CPNT) , into biodegradable chitosan (B1678972) nanoparticles. ijirset.com This formulation was created using an ionotropic gelation process. ijirset.com The resulting nanoparticles had a mean size in the range of 117-122 nm and achieved a maximum drug encapsulation efficiency of 75%. ijirset.com

Crucially, the nano-encapsulated form of CPNT showed significantly enhanced anticancer activity. The IC50 value (the concentration required to inhibit 50% of cell growth) of the chitosan-encapsulated drug was five times lower than that of the non-encapsulated drug, indicating a substantial improvement in efficacy, likely due to enhanced cellular uptake and bioavailability. ijirset.com This research highlights the potential of using advanced formulation techniques like nanoencapsulation to improve the therapeutic profile of poorly soluble compounds like this compound and its derivatives.

Future Perspectives and Translational Research

Emerging Therapeutic Applications of 3-(4-chlorophenyl)-1H-pyrazol-4-amine Derivatives

The core pyrazole (B372694) structure is a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities. acs.org Derivatives built upon the this compound framework are being explored for several emerging therapeutic uses, primarily in oncology. The unique structural features of pyrazole derivatives make them attractive candidates for developing new medicines. researchgate.net

Research has focused on the development of pyrazole-containing compounds as potent anticancer agents that can interact with various biological targets. nih.gov One notable derivative, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.commdpi.comthiadiazole (CPNT) , has demonstrated significant cytotoxic effects against hepatocellular carcinoma (HepG2) cell lines. researchgate.net Studies revealed that CPNT inhibited the growth of these cancer cells with a very low IC₅₀ value, indicating potent activity. researchgate.net The mechanism is believed to involve the induction of apoptosis, a form of programmed cell death. researchgate.net

Furthermore, related structures such as N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as kinase inhibitors with anti-glioma activity. nih.gov Specifically, certain derivatives from this class have shown inhibitory activity against Protein Kinase B (AKT2), a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.gov The exploration of pyrazole derivatives as kinase inhibitors is a promising area, as these enzymes play a crucial role in cellular physiology and are implicated in numerous diseases. nih.gov

Table 1: Selected Derivatives and Their Investigated Therapeutic Applications

| Derivative Name | Investigated Application | Target/Cell Line | Key Finding (IC₅₀) |

|---|---|---|---|

| 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl] nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.commdpi.comthiadiazole | Anticancer | HepG2 | 0.8 µg/mL |

| 6-Amino-1-(4-chlorophenyl)-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Anti-glioma, Kinase Inhibition | AKT2/PKBβ | 1.8 µM |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Design of Hybrid Molecules and Multi-Targeted Approaches

Modern drug discovery is increasingly moving towards the design of molecules that can interact with multiple targets simultaneously. This multi-targeted approach can offer advantages in treating complex diseases like cancer, potentially leading to improved efficacy and a lower likelihood of drug resistance. researchgate.net The pyrazole scaffold is well-suited for this strategy, often being combined with other pharmacologically active heterocyclic rings to create "hybrid molecules". acs.org

The compound CPNT is an excellent example of a molecular hybrid, integrating the 3-(4-chlorophenyl)-1H-pyrazole core with triazolo-thiadiazole and naphthyloxy moieties. researchgate.net This design strategy aims to combine the therapeutic properties of each component into a single molecule. The synthesis of such hybrid compounds, which can assemble two or more N-heterocycles, could lead to agents with potent activity. mdpi.com

The development of multi-target-directed ligands (MTDLs) is a promising strategy for modulating multiple cancer-related targets with a single compound. researchgate.net For instance, pyrazolo[3,4-d]pyrimidine derivatives have been developed as dual inhibitors of key cancer targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com This scaffold is considered a bioisosteric replacement for adenine, allowing it to interact with the kinase domains of these receptors. mdpi.com This principle of targeting multiple kinases is a key area of future research for derivatives of this compound.

Challenges and Opportunities in Drug Discovery and Development

Despite the promise of pyrazole-based compounds, several challenges remain in their discovery and development. A significant hurdle is the synthesis of unsymmetrically substituted pyrazoles, which can often result in a mixture of isomers, complicating the manufacturing process and requiring robust purification methods. nih.gov Additionally, the in vivo metabolic toxicity of pyrazoles is a concern for medicinal chemists that must be addressed during the drug design process. nih.gov

However, these challenges are balanced by significant opportunities. The pyrazole ring can be used as a bioisostere for other aromatic rings like benzene. nih.gov This substitution can lead to improved physicochemical properties, such as enhanced water solubility and reduced lipophilicity, which are desirable characteristics for drug candidates. nih.gov The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor provides versatility in interacting with biological targets. nih.gov As researchers gain a more in-depth understanding of the interactions between pyrazole rings and receptor proteins, it is expected that more effective and safer drug molecules containing this scaffold will be developed. nih.gov

Patent Landscape and Commercialization Potential